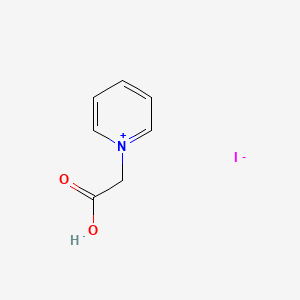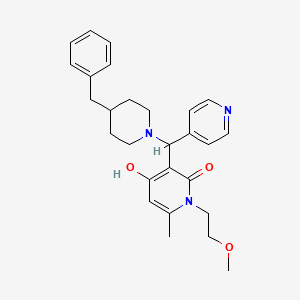
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H33N3O3 and its molecular weight is 447.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant aspect of the research involving compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is their synthesis and structural characterization. For example, a study detailed the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions, characterizing them using single-crystal X-ray crystallography to understand their hydrogen-bonding capabilities and potential in forming supramolecular assemblies (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Supramolecular Chemistry
In supramolecular chemistry, understanding the intermolecular interactions is crucial. Research has been conducted on various pyridine derivatives to explore their role in molecular packing within crystals, influenced significantly by hydrogen bonding. For instance, the molecular and crystal structures of certain N-aryl-substituted 3-hydroxypyridin-4-ones were determined, revealing that these compounds form mutually hydrogen-bonded dimeric pairs, which play a vital role in their molecular packing and potentially their reactivity and interaction with biological targets (Burgess, Fawcett, Russell, & L. Zaisheng, 1998).
Biological Activity
While the specific compound this compound may not have direct studies, related structures have been explored for their biological activities. For example, derivatives of pyridin-4-yl compounds have been synthesized and evaluated for their antiarrhythmic activities, showing promising results compared to established drugs like Procaine amide and Lidocaine, indicating the potential pharmacological applications of these compounds (Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, Amr, & Abdalla, 2009).
Environmental Applications
Research also extends to environmental applications, where similar pyridine derivatives have been utilized. For instance, studies on metal-organic frameworks (MOFs) incorporating pyridin-4-yl groups have shown outstanding capabilities in the selective removal of anionic dyes from aqueous solutions, demonstrating the utility of these compounds in water purification and environmental remediation (Yu et al., 2021).
Material Science
In the realm of material science, compounds with pyridin-4-yl moieties have been synthesized and characterized for their luminescent properties and liquid crystalline behavior. These studies contribute to the development of new materials with potential applications in optoelectronics and display technologies, indicating the versatility of pyridin-4-yl derivatives in various scientific and industrial fields (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Propriétés
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-20-18-24(31)25(27(32)30(20)16-17-33-2)26(23-8-12-28-13-9-23)29-14-10-22(11-15-29)19-21-6-4-3-5-7-21/h3-9,12-13,18,22,26,31H,10-11,14-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUASNBQAGVTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

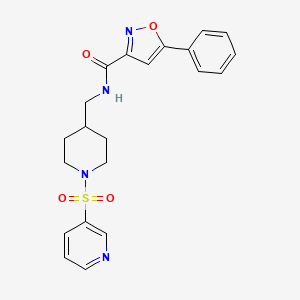
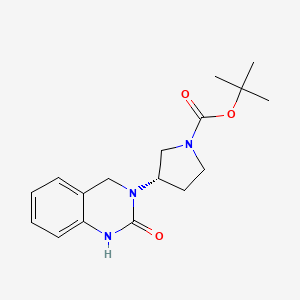
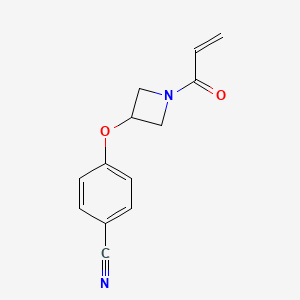
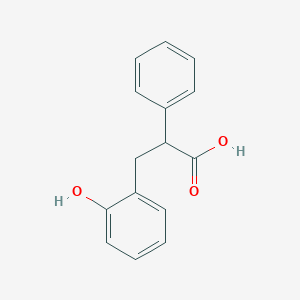
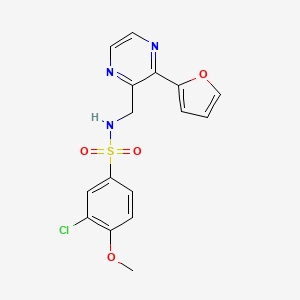
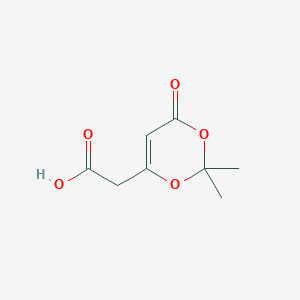
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2453392.png)
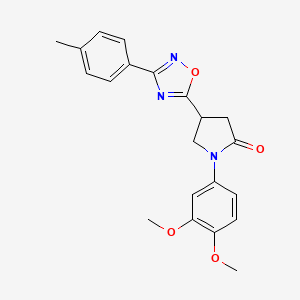


![N-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2453396.png)
![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)
![N-(2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453400.png)
